molecular formula C30H37N5O7 B12063266 Beta-Casomorphin-5

Beta-Casomorphin-5

Cat. No.: B12063266
M. Wt: 579.6 g/mol
InChI Key: PKKIDZFGRQACGB-UHFFFAOYSA-N
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Description

Beta-Casomorphin-5 is an opioid peptide derived from the digestion of the milk protein beta-casein. It is composed of five amino acids: tyrosine, proline, phenylalanine, proline, and glycine. This peptide exhibits morphine-like activity and has been studied for its potential physiological effects, including its role in gut motility, immune response, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Casomorphin-5 can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the peptide sequence is complete.

    Cleavage: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic hydrolysis of beta-casein. This process involves the use of specific proteolytic enzymes that cleave the beta-casein protein at precise locations to release the peptide. The hydrolysis is typically carried out under controlled conditions of pH and temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Casomorphin-5 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of proline with other amino acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Beta-Casomorphin-5 exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses. The peptide’s interaction with the mu-opioid receptor can modulate pain perception, gut motility, and immune function. Additionally, this compound can influence the release of neurotransmitters and hormones, further contributing to its biological effects .

Comparison with Similar Compounds

    Beta-Casomorphin-7: A longer peptide with seven amino acids, also derived from beta-casein, known for its prolonged opioid activity.

    Morphiceptin: A tetrapeptide with high specificity for mu-opioid receptors, similar in structure and function to beta-casomorphin-5.

    Alpha-Casomorphin: Derived from alpha-casein, with different amino acid sequences and opioid activities.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence, which confers distinct binding affinity and activity at opioid receptors. Its shorter length compared to beta-casomorphin-7 allows for different pharmacokinetic properties and potentially different therapeutic applications .

Properties

IUPAC Name

2-[[1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKIDZFGRQACGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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